molecular formula C21H19BrN2O B12459784 N',N'-dibenzyl-4-bromobenzohydrazide

N',N'-dibenzyl-4-bromobenzohydrazide

Katalognummer: B12459784
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: SJSQSVJBUOIARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,N’-dibenzyl-4-bromobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom attached to the benzene ring and two benzyl groups attached to the nitrogen atoms of the hydrazide moiety

Analyse Chemischer Reaktionen

Types of Reactions

N’,N’-dibenzyl-4-bromobenzohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles under suitable conditions.

    Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.

    Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like glacial acetic acid.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Condensation Reactions: Hydrazones are the major products.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

N’,N’-dibenzyl-4-bromobenzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’,N’-dibenzyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. For example, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of starch into glucose and maltose . This inhibition can help manage blood sugar levels in diabetic patients.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromobenzohydrazide: A simpler hydrazide with similar structural features but lacking the benzyl groups.

    N’,N’-dibenzylhydrazine: Similar in structure but without the bromine atom on the benzene ring.

Uniqueness

N’,N’-dibenzyl-4-bromobenzohydrazide is unique due to the presence of both benzyl groups and the bromine atom, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C21H19BrN2O

Molekulargewicht

395.3 g/mol

IUPAC-Name

N',N'-dibenzyl-4-bromobenzohydrazide

InChI

InChI=1S/C21H19BrN2O/c22-20-13-11-19(12-14-20)21(25)23-24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25)

InChI-Schlüssel

SJSQSVJBUOIARB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.